N-cyclohexyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
N-cyclohexyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a heterocyclic acetamide derivative characterized by a complex structure combining a pyrrole core, a 1,2,4-oxadiazole ring, and a substituted phenyl group. The molecule features:
- 1H-pyrrole moiety: A five-membered aromatic ring with nitrogen at position 1, often associated with π-π stacking interactions in biological targets.
- 1,2,4-oxadiazole-5-yl group: A heterocycle known for hydrogen-bonding capabilities and metabolic resistance due to its electron-deficient nature.
- 4-methylphenyl substituent: Enhances hydrophobic interactions and modulates electronic properties of the oxadiazole ring.
Properties
IUPAC Name |
N-cyclohexyl-N-methyl-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-16-10-12-17(13-11-16)21-23-22(28-24-21)19-9-6-14-26(19)15-20(27)25(2)18-7-4-3-5-8-18/h6,9-14,18H,3-5,7-8,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULZVGBVTNRMOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)N(C)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclohexyl group, a methyl group, and an oxadiazole moiety. The oxadiazole ring is known for its diverse biological activities, making it a significant component of the compound's pharmacological profile.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a wide range of biological activities, including:
- Anticancer
- Anti-inflammatory
- Antimicrobial
- Anticonvulsant
- Analgesic
These activities are attributed to their ability to interact with various biological targets.
Anticancer Activity
Studies have demonstrated that derivatives of 1,2,4-oxadiazole possess significant anticancer properties. For instance, a recent study reported that certain oxadiazole derivatives exhibited IC50 values against various cancer cell lines ranging from 1.61 µg/mL to 92.4 µM .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µg/mL) | Cancer Type |
|---|---|---|
| Compound A | 1.61 | Bcl-2 Jurkat Cells |
| Compound B | 92.4 | Various Cancer Cell Lines |
| N-cyclohexyl-N-methyl... | TBD | TBD |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Inhibition of Enzymes : The compound has shown inhibitory activity against various enzymes such as Histone Deacetylases (HDACs) and Carbonic Anhydrases (CA), which play critical roles in cancer progression and inflammation .
- Cytotoxicity : In vitro studies indicate that the compound exhibits cytotoxic effects on both tumor and non-tumor cell lines, suggesting a potential for selective targeting in cancer therapy .
- Receptor Interaction : It may also interact with specific receptors involved in cell signaling pathways related to cancer proliferation and apoptosis.
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been highlighted in studies focusing on its effects on COX enzymes. Compounds with oxadiazole structures typically exhibit inhibition of cyclooxygenases (COX-1 and COX-2), which are crucial in mediating inflammatory responses .
Case Studies
Case Study 1 : A study published in Journal of Medicinal Chemistry explored the synthesis of various oxadiazole derivatives and their biological evaluation. Among these, N-cyclohexyl-N-methyl derivative showed promising results in reducing tumor growth in xenograft models .
Case Study 2 : Another investigation assessed the neuroprotective effects of oxadiazole derivatives in models of neurodegenerative diseases. The findings indicated that these compounds could modulate metabotropic glutamate receptors, providing insights into their therapeutic potential for conditions like stroke and epilepsy .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a cyclohexyl group, a pyrrole moiety, and an oxadiazole ring. Its molecular formula is , and it has a molecular weight of approximately 320.43 g/mol. The presence of these functional groups contributes to its biological activity.
Anticancer Applications
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, research has shown that derivatives containing oxadiazole and pyrrole structures exhibit significant cytotoxic effects against various cancer cell lines. In particular:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death.
- Case Studies : In vitro studies have demonstrated that modifications in the oxadiazole ring enhance the anticancer activity against breast cancer cells (MDA-MB-231) and lung cancer cells (A549) with IC50 values indicating potent efficacy .
Anti-inflammatory Properties
N-cyclohexyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide has also been investigated for its anti-inflammatory properties:
- Inhibition of Enzymes : It has been suggested that this compound can inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation.
- Molecular Docking Studies : Computational approaches have indicated favorable binding interactions with these enzymes, suggesting that further optimization could lead to more potent anti-inflammatory agents .
Neuropharmacological Applications
The neuropharmacological potential of this compound is another area of active investigation:
- Cognitive Enhancement : Some studies suggest that compounds with similar structures may enhance cognitive function by modulating neurotransmitter systems.
- Case Studies : Animal models have shown positive results in memory retention tests when treated with similar oxadiazole derivatives, indicating potential applications in treating neurodegenerative diseases .
Summary Table of Applications
Comparison with Similar Compounds
N-cyclopentyl-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide ()
- Key Difference : Cyclopentyl group replaces the N-cyclohexyl-N-methyl moiety.
- Cyclopentyl’s smaller ring size may alter binding pocket compatibility in biological targets.
Heterocyclic Core Modifications
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide ()
- Key Difference : 1,2,3-triazole replaces pyrrole, and naphthalene substitutes 4-methylphenyl.
- Impact: 1,2,3-Triazole’s stronger dipole moment may enhance hydrogen bonding with targets .
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide ()
- Key Differences :
- Pyrazole replaces pyrrole.
- Methoxy group on phenyl enhances electron-donating effects vs. methyl in the target compound.
- Methylsulfanyl group introduces sulfur-based hydrophobicity.
- Impact :
Functional Group Comparisons
Hydroxyacetamide Derivatives ()
- Key Difference : Hydroxyl group replaces the pyrrole-oxadiazole system.
- Hydroxyl group may serve as a metabolic soft spot, shortening half-life compared to the target compound .
Data Table: Comparative Analysis of Key Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
